Cas no 2227753-81-1 (rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid)

Technical Introduction: rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 4-ethoxyphenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. The presence of both carboxylic acid and Cbz-protected amine functionalities allows for selective modifications, making it valuable for peptide and heterocycle synthesis. Its stereochemistry (rac-(3R,4S)) offers utility in studying enantioselective reactions or as a precursor for chiral ligands. The ethoxyphenyl moiety enhances lipophilicity, potentially improving bioavailability in drug development applications. Suitable for controlled functionalization under standard conditions, it is a practical building block for medicinal chemistry and asymmetric synthesis.
rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid structure
2227753-81-1 structure
Product name:rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
CAS No:2227753-81-1
MF:C21H23NO5
Molecular Weight:369.411026239395
CID:5922850
PubChem ID:165526782

rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
    • 2227753-81-1
    • EN300-1454799
    • rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
    • インチ: 1S/C21H23NO5/c1-2-26-17-10-8-16(9-11-17)18-12-22(13-19(18)20(23)24)21(25)27-14-15-6-4-3-5-7-15/h3-11,18-19H,2,12-14H2,1H3,(H,23,24)/t18-,19+/m0/s1
    • InChIKey: LEGREUFXXCKZMQ-RBUKOAKNSA-N
    • SMILES: OC([C@@H]1CN(C(=O)OCC2C=CC=CC=2)C[C@H]1C1C=CC(=CC=1)OCC)=O

計算された属性

  • 精确分子量: 369.15762283g/mol
  • 同位素质量: 369.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 497
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 76.1Ų

rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1454799-2.5g
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
2227753-81-1
2.5g
$3304.0 2023-06-06
Enamine
EN300-1454799-1.0g
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
2227753-81-1
1g
$1686.0 2023-06-06
Enamine
EN300-1454799-10.0g
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
2227753-81-1
10g
$7250.0 2023-06-06
Enamine
EN300-1454799-10000mg
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
2227753-81-1
10000mg
$7250.0 2023-09-29
Enamine
EN300-1454799-2500mg
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
2227753-81-1
2500mg
$3304.0 2023-09-29
Enamine
EN300-1454799-100mg
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
2227753-81-1
100mg
$1484.0 2023-09-29
Enamine
EN300-1454799-0.1g
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
2227753-81-1
0.1g
$1484.0 2023-06-06
Enamine
EN300-1454799-50mg
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
2227753-81-1
50mg
$1417.0 2023-09-29
Enamine
EN300-1454799-500mg
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
2227753-81-1
500mg
$1619.0 2023-09-29
Enamine
EN300-1454799-1000mg
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
2227753-81-1
1000mg
$1686.0 2023-09-29

rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid 関連文献

rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acidに関する追加情報

Racemic (3R,4S)-1-(Benzyloxy)Carbonyl-4-(4-Ethoxyphenyl)Pyrrolidine-3-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2227753-81-1, commonly referred to as rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its versatile applications. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its properties and utility.

The molecular structure of this compound features a pyrrolidine ring system, which is a five-membered cyclic amine. The stereochemistry at the 3R and 4S positions plays a crucial role in determining its physical and chemical properties. The presence of a benzyloxy carbonyl group at position 1 introduces additional functionality, while the 4-(4-ethoxyphenyl) substituent adds complexity to the molecule. These structural elements collectively influence the compound's reactivity, solubility, and stability.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in achieving desired pharmacokinetic profiles. The racemic nature of this compound suggests that it exists as a mixture of enantiomers, which may exhibit different biological activities. However, advancements in asymmetric synthesis have enabled the selective preparation of individual enantiomers, paving the way for more precise biological evaluations.

The synthesis of rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid involves multi-step processes that require meticulous control over reaction conditions. Key steps include the formation of the pyrrolidine ring through cyclization reactions and the subsequent introduction of functional groups via nucleophilic substitutions or electrophilic aromatic substitutions. The use of protecting groups, such as the benzyloxy carbonyl group, ensures selective reactivity during these transformations.

One of the most promising applications of this compound lies in its potential as an intermediate in pharmaceutical synthesis. Its structural complexity makes it an ideal candidate for exploring novel drug candidates targeting various therapeutic areas. For instance, its ability to form hydrogen bonds due to the carboxylic acid group could be exploited in designing molecules with high bioavailability and selectivity.

Moreover, the presence of an ethoxyphenyl group introduces electronic and steric effects that can be fine-tuned to modulate biological activity. Recent research has demonstrated that such substituents can enhance membrane permeability and reduce off-target effects, making them valuable in drug discovery programs.

In conclusion, rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid represents a fascinating example of how intricate molecular architectures can be harnessed for diverse applications. With ongoing advancements in synthetic chemistry and pharmacology, this compound continues to be a subject of intense research interest.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue